molecular formula C13H15NO3 B2565207 Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 131781-54-9

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2565207
CAS No.: 131781-54-9
M. Wt: 233.267
InChI Key: GRSVXVJUZBUDFK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 3-position and a methyl group at the 3-position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the aromatic ring or the tetrahydroquinoline core.

Scientific Research Applications

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSVXVJUZBUDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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